ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Description
Nomenclature and Structural Identification
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate , derives from its fused bicyclic structure. The pyrrolo[2,3-d]pyrimidine core consists of a pyrrole ring fused to a pyrimidine ring at positions 2 and 3 of the pyrimidine. The 7H designation specifies the position of the hydrogen atom in the pyrrole ring, distinguishing it from tautomeric forms where hydrogen may occupy different positions.
Key structural features include:
- Ring numbering : The pyrimidine ring is numbered such that the fused pyrrole ring occupies positions 2 and 3.
- Substituents : The ethyl ester group is attached to the 4-position of the pyrimidine ring.
Tautomerism is a critical isomeric consideration. The compound may exhibit keto-enol tautomerism due to the presence of a heteroaromatic ring system. For example, the 7H form could theoretically tautomerize to a 4-hydroxy derivative, though experimental data for this specific compound remains limited.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₉N₃O₂ , with a molecular weight of 191.19 g/mol . Table 1 summarizes its key molecular identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃O₂ | |
| Molecular Weight | 191.19 g/mol | |
| CAS Number | 915142-91-5 | |
| SMILES Code | CCOC(=O)C1=C2C=CNC2=NC=N1 |
The compound’s structure is further validated by its InChIKey (WNWIDMDDPSFGQP-UHFFFAOYSA-N) and InChI code , which encode its connectivity and stereochemistry.
Crystallographic Data and X-Ray Diffraction Studies
While direct X-ray diffraction (XRD) studies on this compound are not explicitly reported in the literature, related compounds in the pyrrolo-pyrimidine family have provided insights into their crystalline behavior.
Key Insights from Analogous Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives :
XRD Methodology : XRD studies rely on Bragg’s Law ($$n\lambda = 2d\sin\theta$$) to determine interplanar spacing ($$d$$) and crystallite size. For polycrystalline samples, diffraction patterns reveal peak positions corresponding to specific lattice planes.
Properties
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWIDMDDPSFGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735153 | |
| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915142-91-5 | |
| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-step Synthesis via Pyrrolo[2,3-d]pyrimidin-4-amine Intermediate
A comprehensive synthetic approach involves preparing the key intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-amine, which can be subsequently functionalized to introduce the ethyl carboxylate group.
- Desulfurization: Starting from 4,6-diaminopyrimidine-2-thiol, Raney nickel catalyzed desulfurization produces 4,6-diaminopyrimidine in high yield (~96%).
- Iodination: The 5-position of the pyrimidine ring is iodinated using iodine and potassium carbonate in aqueous DMF, yielding 5-iodopyrimidine-4,6-diamine (~76% yield).
- Sonogashira Coupling: The iodinated intermediate undergoes Sonogashira coupling with ethynyltrimethylsilane to introduce an ethynyl group, followed by deprotection to yield 5-ethynylpyrimidine-4,6-diamine.
- Ring Closure: Base-promoted cyclization under microwave irradiation closes the ring to form 7H-pyrrolo[2,3-d]pyrimidin-4-amine (~50% yield).
This intermediate can then be iodinated at the 5-position and subjected to nucleophilic substitution at N-7 with various alkyl halides or tosylates, followed by Suzuki-Miyaura cross-coupling to introduce aromatic substituents at C-5.
Reference: This detailed multi-step synthesis and functionalization is described extensively in a 2023 study on pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors.
Direct Esterification and Protection Strategy
A patented method outlines a preparation involving:
- Reduction, protection, and esterification of suitable amino acid derivatives,
- Use of sodium dihydrobis(2-methoxyethoxy)aluminate for reduction,
- Protection with benzoyl chloride,
- Esterification using methylsulfonyl chloride,
- Subsequent steps involving chlorination and methylamine treatment,
- Final condensation with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield the target compound.
This method emphasizes careful control of reaction conditions such as temperature (often 0-10 °C), molar ratios of reagents, and use of organic bases and catalysts (e.g., potassium iodide) to optimize yield and purity.
Key process parameters from patent CN112279854B:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reduction & Protection | Sodium dihydrobis(2-methoxyethoxy)aluminate, toluene, benzoyl chloride, triethylamine | Temperature control -5 to 10 °C during addition |
| Esterification | Methylsulfonyl chloride, dichloromethane, triethylamine | Crystallization and filtration steps |
| Chlorination | Thionyl chloride or alternatives, acetonitrile solvent | Reaction at 0-10 °C for ≥3 h |
| Amination | Methylamine aqueous solution | Dropwise addition at 0-10 °C |
| Final Condensation | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, base (e.g., KOH, NaOH), potassium iodide catalyst | Heating at 65-82 °C for 24-30 h |
This route is industrially relevant for scale-up and emphasizes purification by crystallization.
Alkylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Another approach involves nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with ethyl 3-bromopropionate to introduce the ethyl carboxylate side chain.
- The reaction is typically performed in a biphasic system (benzene and 50% aqueous sodium hydroxide),
- Phase transfer catalyst such as tetrabutylammonium hydrogensulfate is employed,
- The reaction proceeds under vigorous mixing for 1-2 hours,
- Organic layers are separated, washed, and the product purified by evaporation and recrystallization.
This method allows direct attachment of the ethyl ester side chain to the pyrrolo[2,3-d]pyrimidine core.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The multi-step synthesis route allows for structural diversification at N-7 and C-5 positions, facilitating the development of kinase inhibitors with varied activity profiles.
- The patented method provides a robust industrially scalable process with detailed control over reaction conditions to ensure high purity and yield of the pyrrolo[2,3-d]pyrimidine compounds.
- Direct nucleophilic substitution is a convenient method for ester introduction but may have limitations in substrate scope and yield.
- Detailed NMR, IR, and mass spectrometry data support the structure and purity of intermediates and final products, confirming the reliability of these synthetic methods.
Chemical Reactions Analysis
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Cancer Therapy
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its derivatives have shown promising results in cancer treatment. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Inhibition of PKB in Cancer Cells
A study demonstrated that derivatives of this compound exhibited ATP-competitive inhibition of protein kinase B (PKB), which plays a crucial role in cell survival and proliferation. For instance, compound 5k showed an IC50 value of 79 nM against PKB, outperforming standard inhibitors like sunitinib (IC50 = 93 nM) . This suggests that this compound derivatives may be effective in targeting cancer pathways.
| Compound | Target Kinase | IC50 (nM) | Comparison |
|---|---|---|---|
| 5k | PKB | 79 | Better than sunitinib (93 nM) |
| Sunitinib | PKB | 93 | Standard inhibitor |
Immunological Disorders
The compound has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), making it valuable for treating various autoimmune disorders such as lupus, rheumatoid arthritis, and multiple sclerosis.
Case Study: JAK3 Inhibition
Research has shown that pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit JAK3 activity. This inhibition is crucial for managing immune responses and preventing organ transplant rejection . The potential therapeutic applications include:
- Lupus
- Multiple Sclerosis
- Rheumatoid Arthritis
- Type 1 Diabetes
Kinase Inhibition
The ability of this compound to inhibit various kinases extends its application beyond cancer and immunology into broader therapeutic areas.
Case Study: Inhibition Profile
A comprehensive study evaluated the inhibitory effects of this compound against a range of kinases including EGFR, Her2, VEGFR2, and CDK2. The findings revealed that certain derivatives displayed significant inhibitory activities comparable to established kinase inhibitors .
| Kinase | Compound Tested | IC50 (nM) | Reference Compound |
|---|---|---|---|
| EGFR | 5k | TBD | Erlotinib |
| HER2 | 5k | TBD | Staurosporine |
| VEGFR2 | 5k | TBD | Sorafenib |
Mechanistic Insights
Mechanistic studies have indicated that the induction of apoptosis by these compounds is mediated through modulation of signaling pathways involving caspase activation and regulation of pro-apoptotic proteins like Bax . Such insights are crucial for understanding how these compounds can be optimized for therapeutic use.
Mechanism of Action
The mechanism of action of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of tyrosine kinases, enzymes that play a key role in the signaling pathways regulating cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells . Molecular docking studies have shown that it binds to the active site of the enzyme, preventing its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, emphasizing substituent variations and their implications:
Structural and Functional Differences
- Ester vs. Carboxylic Acid : The ethyl ester (target compound) offers better cell membrane permeability than the carboxylic acid derivative, which is more polar and suited for aqueous reactions .
- Positional Isomerism : Methyl/ethyl esters at the 5- or 6-positions (e.g., methyl 5-carboxylate, CAS 1234615-76-9) exhibit distinct electronic profiles, affecting binding to ATP pockets in kinases .
- Halogenation : Chloro-substituted analogs (e.g., CAS 144927-57-1) show enhanced reactivity in cross-coupling reactions compared to unsubstituted esters, enabling diversification into aryl/heteroaryl derivatives .
- Amino vs.
Commercial Availability
- This compound is listed as discontinued by CymitQuimica, suggesting challenges in large-scale production or stability . Alternatives like methyl 4-carboxylate (QB-1193) remain available for research .
Biological Activity
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by recent research findings.
This compound exhibits its biological activity through various mechanisms:
- Inhibition of Mycobacterium tuberculosis : This compound has shown promising anti-tubercular activity, suggesting it interferes with essential biochemical pathways necessary for the survival and replication of the bacteria .
- Kinase Inhibition : It has been identified as a potential inhibitor of p21-activated kinase 4 (PAK4), which plays a crucial role in tumor progression. The compound demonstrated significant inhibitory effects with IC50 values as low as 2.7 nM .
The compound interacts with several enzymes and proteins, influencing various cellular functions:
- Cell Signaling Modulation : this compound modulates cell signaling pathways, affecting gene expression and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms .
- Antioxidant and Anti-inflammatory Effects : Recent studies have highlighted its antioxidant properties and its role in reducing inflammation, making it a candidate for treating conditions associated with oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
- Anti-tumor Activity : A study evaluated the efficacy of various pyrrolo[2,3-d]pyrimidine derivatives against cancer cell lines. Compound 5n was particularly noted for inducing cell cycle arrest and apoptosis in MV4-11 cells, demonstrating the potential for developing targeted cancer therapies .
- Inhibition of Plasmodium falciparum Kinases : Research focused on designing derivatives targeting calcium-dependent protein kinases in Plasmodium falciparum, revealing that some compounds exhibited promising inhibitory activity (IC50 values ranging from 0.210 to 0.530 μM) against PfCDPK4 .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable drug-like properties:
- ClogP Value : Compounds in this series typically have a clogP value less than 4, indicating good permeability.
- Molecular Weight : Most derivatives maintain a molecular weight under 400 Da, which is advantageous for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting with ethyl 2-cyanoacetate. A key intermediate, ethyl 2-cyano-4,4-dimethoxybutanoate, is coupled with formamidine to form pyrimidin-4-ol derivatives, followed by cyclization and functionalization . Characterization of intermediates employs techniques like H/C NMR and HRMS to confirm structural integrity .
- Data : Yields for final products range from 27% to 94%, depending on reaction conditions (e.g., solvent, temperature, and catalysts) .
Q. How is the structural identity of this compound validated in new synthetic batches?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying substituent positions and hydrogen environments. For example, H NMR signals for the pyrrolo-pyrimidine core appear at δ 8.27 (s, H-2) and δ 6.75–7.23 (pyrrole protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks at m/z 211.0978) .
Q. What preliminary biological activities are associated with this compound?
- Mechanistic Insight : The pyrrolo-pyrimidine scaffold is a kinase inhibitor template. This compound derivatives have shown inhibitory activity against EGFR, VEGFR2, and CDK2 in biochemical assays, with IC values in the nanomolar range .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound derivatives?
- Methodology :
- Catalyst Screening : Acid-mediated nucleophilic substitution (e.g., HCl in isopropanol) enhances reaction rates for amine coupling steps .
- Flow Chemistry : Industrial-scale production uses continuous flow reactors to minimize side reactions and improve reproducibility .
- Data : Pilot-scale studies report a 30% reduction in reaction time and 15% yield improvement using flow systems .
Q. How do structural modifications (e.g., substituents at the 4- or 5-position) impact kinase selectivity?
- Analysis :
- Substituent Effects : Chlorine at position 4 enhances electrophilicity, favoring interactions with kinase ATP-binding pockets. Ethyl groups at position 5 improve hydrophobic interactions, as seen in JAK1 inhibitors (e.g., selectivity ratios >100-fold over JAK2) .
- SAR Studies : Comparing analogs (e.g., 4-chloro vs. 4-amino derivatives) reveals that electron-withdrawing groups at position 4 increase potency against tyrosine kinases .
Q. How can computational modeling guide the design of derivatives targeting specific kinases?
- Methodology : Molecular docking (e.g., using AutoDock Vina) predicts binding modes. For example, (R)-configured derivatives show higher JAK1 affinity due to steric complementarity in the active site .
- Validation : MD simulations correlate with experimental IC values, confirming stable hydrogen bonds with kinase hinge regions .
Q. What strategies resolve contradictions in biochemical vs. cellular assay data for pyrrolo-pyrimidine inhibitors?
- Case Study : A compound may show low nM IC in kinase assays but reduced cellular potency due to poor membrane permeability. Solutions include:
- Prodrug Design : Ester hydrolysis to improve bioavailability (e.g., ethyl carboxylate → carboxylic acid derivatives) .
- Cocrystallization : Cocrystals with 3,5-dimethylpyrazole enhance solubility and stability, as demonstrated in JAK inhibitor formulations .
Q. What pharmacokinetic challenges are associated with pyrrolo-pyrimidine derivatives, and how are they addressed?
- Challenges : Rapid hepatic metabolism and low oral bioavailability.
- Solutions :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
